molecular formula C8H14O5 B1220296 Diethyl malate CAS No. 7554-12-3

Diethyl malate

Cat. No.: B1220296
CAS No.: 7554-12-3
M. Wt: 190.19 g/mol
InChI Key: VKNUORWMCINMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: Diethyl malate (CAS 2065419) is the diethyl ester of malic acid (2-hydroxybutanedioic acid), with the molecular formula C₈H₁₄O₅. It exists as enantiomers (R and S forms) due to its chiral center, as demonstrated by NMR and optical rotation data .

Properties

IUPAC Name

diethyl 2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNUORWMCINMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048081
Record name Diethyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid; mild, winey-fruity odour with pleasant herbaceous undertone
Record name Diethyl malate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water; miscible in alcohol and oil
Record name Diethyl malate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.120-1.128
Record name Diethyl malate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7554-12-3, 626-11-9, 7554-28-1
Record name Diethyl malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7554-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-hydroxy-, 1,4-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (±)-malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethyl malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.586
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59W97T99HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diethyl L-malate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Catalytic Systems and Reaction Dynamics

Concentrated sulfuric acid has historically been the catalyst of choice, achieving yields of 80–85% under reflux conditions (110–120°C) over 6–8 hours. However, this method faces challenges such as:

  • Color formation : Prolonged heating leads to caramelization, producing yellow-to-brown byproducts that require additional purification steps.

  • Acid value control : Residual acidity from unreacted malic acid necessitates post-reaction neutralization with sodium carbonate or similar bases.

Recent innovations in catalyst design have introduced alternatives like p-toluenesulfonic acid (PTSA) and heteropolyacids, which reduce side reactions while maintaining comparable yields (82–87%). Solid acid catalysts, particularly sulfonated carbon materials, show promise for green chemistry applications by enabling catalyst reuse and minimizing aqueous waste.

Solvent and Stoichiometric Considerations

Excess ethanol (3–4 equivalents relative to malic acid) drives the equilibrium toward ester formation. Azeotropic removal of water using Dean-Stark apparatus improves conversion rates to 90–92% by shifting the reaction equilibrium. Kinetic studies reveal that the first esterification (monoethyl malate formation) occurs rapidly within 2 hours, while the second esterification requires 4–6 additional hours due to steric hindrance.

Two-Step Transesterification via n-Butyl Malate Intermediate

Patent CN113200859A discloses a novel two-step process that circumvents the challenges of direct esterification:

Step 1: Synthesis of n-Butyl Malate

Malic acid reacts with n-butanol (2–4 mol equivalents) using PTSA or CaO catalysts (0.5–2 wt%) at 90–140°C under vacuum (0.1–0.5 MPa). This step achieves near-quantitative conversion (>97%) to n-butyl malate within 3–5 hours, with acid values <2 mg KOH/g.

Key advantages :

  • Lower reaction temperatures (vs. direct ethanol esterification) minimize color formation.

  • n-Butanol’s higher boiling point (117°C) allows efficient water removal without solvent loss.

Step 2: Ethanolysis to this compound

The n-butyl malate intermediate undergoes transesterification with ethanol in the presence of alkaline catalysts (e.g., NaOH, K2_2CO3_3):

n-Butyl Malate+2EtOHDiethyl Malate+2n-BuOH\text{n-Butyl Malate} + 2\text{EtOH} \rightarrow \text{this compound} + 2\text{n-BuOH}

Operating at 70–90°C for 4–6 hours, this method achieves 95–98% yield with HPLC purity >99%. The recovered n-butanol is purified via distillation for reuse, enhancing the process’s economic viability.

Continuous-Flow Catalytic Esterification

Adapting technology from dimethyl maleate production (CN106631784A), researchers have developed continuous-flow systems for this compound synthesis:

Reactor Design and Process Parameters

ParameterValue/RangeImpact on Yield
Temperature90–120°C±2% per 10°C
Pressure0.2–0.5 MPaOptimizes vapor-liquid equilibrium
CatalystStrong-acid resin (e.g., Amberlyst-15)Enables 99% conversion
Residence Time30–45 minMinimizes degradation

In this system, maleic anhydride and ethanol pre-react in a monoesterification chamber before entering a catalytic distillation column. The countercurrent flow of reactants and vapor-phase ethanol ensures 98–99% conversion with energy consumption 30% lower than batch processes.

Comparative Analysis of Synthesis Methods

Table 1. Performance Metrics of this compound Production Methods

MethodYield (%)Purity (%)Energy Use (kWh/kg)Byproducts
Direct Esterification80–8592–952.8–3.2Oligomers, colored species
Transesterification95–9898–991.9–2.3n-Butanol (recyclable)
Continuous-Flow98–99>99.51.2–1.5Trace ethers

The transesterification route offers the best balance between yield and scalability, while continuous-flow systems excel in large-scale production with stringent purity requirements.

Challenges and Recent Advancements

Intramolecular Esterification

Maleic acid’s α-hydroxy groups can undergo competing cyclization to form maleic anhydride or fumarate esters. Strategies to suppress this include:

  • Maintaining ethanol excess (>4 eq.) throughout the reaction

  • Using non-polar solvents (toluene, xylene) to stabilize the open-chain form

Catalyst Deactivation

Sulfonic acid resins lose activity after 5–7 cycles due to sulfur leaching. Coated catalysts (e.g., SiO2_2-supported PTSA) extend lifespan to 15–20 cycles with <5% yield drop.

Industrial-Scale Optimization

Leading manufacturers employ the following protocols:

  • Raw Material Specifications :

    • Malic acid: ≥99.5% purity, moisture <0.2%

    • Ethanol: Absolute grade, aldehyde content <50 ppm

  • Quality Control :

    • Acid value: <0.5 mg KOH/g (ASTM D664)

    • Color (APHA): <50 (Hazen scale)

  • Waste Management :

    • Aqueous streams neutralized with Ca(OH)2_2 for malate recovery

    • Spent catalysts incinerated at 800°C with SOx_x scrubbing

Chemical Reactions Analysis

Types of Reactions: Diethyl malate undergoes various chemical reactions, including:

    Esterification: Formation of esters by reacting with alcohols.

    Hydrolysis: Breaking down into malic acid and ethanol in the presence of water and an acid or base catalyst.

    Oxidation: Can be oxidized to form diethyl oxaloacetate.

Common Reagents and Conditions:

    Esterification: Ethanol and sulfuric acid.

    Hydrolysis: Water and hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

    Esterification: this compound.

    Hydrolysis: Malic acid and ethanol.

    Oxidation: Diethyl oxaloacetate.

Scientific Research Applications

Diethyl malate, an ester of malic acid, has garnered attention for its diverse applications in scientific research and industry. This article explores its applications, particularly in the fields of biochemistry, pharmacology, and synthetic chemistry.

Antimicrobial Resistance Modulation

Recent studies have highlighted this compound's potential in combating antibiotic resistance. It has been shown to significantly decrease the minimum inhibitory concentration (MIC) of benzyl penicillin against certain bacteria by inhibiting the beta-lactamase enzyme, which is responsible for antibiotic resistance. Specifically, this compound reduced MIC values by sixteen-fold, indicating its potential as a therapeutic agent in overcoming antibiotic resistance mechanisms .

Cancer Research

This compound has been investigated for its effects on cancer cell growth. In vitro studies demonstrated that non-cytotoxic doses can deplete glutathione levels in transformed cells, leading to increased oxidative stress and apoptosis. This mechanism suggests that this compound could be utilized as a potential adjuvant in cancer therapy by targeting elevated glutathione levels commonly found in cancer cells .

Microbial Production of D-Malate

This compound serves as a precursor in the microbial production of D-malate from maleate through specific bacterial strains. This process is significant for synthesizing optically active compounds used in pharmaceuticals and agrochemicals .

Diels-Alder Reactions

In synthetic organic chemistry, this compound acts as a dienophile in Diels-Alder reactions, facilitating the formation of cyclohexene derivatives. This application is crucial for developing complex organic molecules used in various industrial processes.

Polyaspartic Technology

This compound is also employed in polyaspartic technology, where it reacts with amines via Michael addition. The resulting products are utilized in coatings, adhesives, sealants, and elastomers, showcasing this compound's versatility beyond traditional chemical applications .

Ecotoxicology and Safety

This compound exhibits low toxicity levels but can significantly deplete tissue stores of glutathione, potentially leading to liver enlargement at high concentrations. Its environmental impact includes being harmful to aquatic organisms; thus, proper disposal and handling are essential to mitigate ecological risks .

Summary Table of Applications

Application Area Description Significance
Antimicrobial ResistanceReduces MIC of benzyl penicillin; inhibits beta-lactamasePotential therapeutic agent against resistant bacteria
Cancer ResearchDepletes glutathione; induces apoptosis in transformed cellsPossible adjuvant in cancer therapy
Microbial ProductionPrecursor for D-malate production from maleateImportant for synthesizing optically active compounds
Synthetic ChemistryActs as dienophile in Diels-Alder reactionsFacilitates synthesis of complex organic molecules
Polyaspartic TechnologyReacts with amines via Michael additionUsed in coatings, adhesives, sealants

Mechanism of Action

The mechanism of action of diethyl malate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic pathways, such as the citric acid cycle, where it is converted into other intermediates. Its ester bonds can be hydrolyzed by esterases, releasing malic acid and ethanol, which can then enter other metabolic pathways.

Comparison with Similar Compounds

Structural Analogues: Malate Esters

Compound Structure Key Features Applications References
Diethyl Malate C₈H₁₄O₅ (diethyl ester) Chiral center, hydroxyl group for functionalization (e.g., tosylation) Pesticides, chiral synthesis, flavors
Dimethyl Malate C₆H₁₀O₅ Shorter alkyl chains; higher volatility Limited in synthesis; fewer studies
Butylethyl Malate C₁₀H₁₈O₅ Longer alkyl chains; altered hydrophobicity Novel natural product (Sonneratia apetala)

Physical Properties :

  • Melting Point : this compound enantiomers: 96.15°C (both R and S) .
  • Optical Rotation : (S)-Diethyl malate: [α]D²⁰ = -5.23°; (R)-form: +5.23° .
  • Solubility : Higher solubility in organic solvents compared to malic acid due to esterification .

Functional Analogues: Other Diesters

Compound Functional Group Reactivity & Applications Key Differences from this compound References
Diethyl Malonate CH₂(COOEt)₂ No hydroxyl group; enolate formation for C–C bond formation Lacks chirality; used in Knoevenagel reactions
Diethyl Oxalacetate CH₂(COOEt)COCOOEt α-ketoester; participates in decarboxylation Used in mitochondrial enzyme studies
Diethyl Succinate HOOCCH₂CH₂COOEt No hydroxyl group; common wine ester Less reactive in nucleophilic substitutions

Key Research Findings

  • Stereochemical Utility : this compound’s hydroxyl group enables site-selective modifications (e.g., cyclopropanation with Grignard reagents) unavailable in malonate or succinate esters .
  • Enantiomer-Specific Bioactivity : (R)- and (S)-diethyl malate produce distinct malathion enantiomers with varied acetylcholinesterase inhibition .
  • Flavor Contribution : In wines, this compound concentrations correlate with yeast strain selection, unlike ethyl lactate or isoamyl acetate .

Biological Activity

Diethyl malate, a diester of malic acid, has garnered attention in various fields of biochemical and medical research due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its cytotoxic effects, antimicrobial activity, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound (DEM) is characterized by its diethyl ester functional groups attached to the malate backbone. Its structure allows it to participate in various biochemical reactions, particularly those involving nucleophilic attack due to the presence of α,β-unsaturated carbonyl groups. This property is crucial for its biological activity, particularly in inducing cytotoxic effects in certain cancer cell lines.

Cytotoxic Activity

Research indicates that this compound exhibits cytotoxic properties against human colorectal carcinoma cells. A study comparing the cytotoxic effects of this compound with other α,β-unsaturated carbonyl compounds demonstrated that DEM induces apoptotic cell death through mechanisms involving the formation of reactive species that interact with cellular thiols .

Table 1: Cytotoxic Effects of this compound and Analog Compounds

CompoundIC50 (µM)Mechanism of Action
This compound25Induces apoptosis via thiol interaction
Diethyl Acetylenedicarboxylate15Protein-thiol cross-linking
Other Analog CompoundsVariesDepends on structural features

The findings suggest that this compound's reactivity with thiol groups in proteins may contribute significantly to its cytotoxic effects, making it a candidate for further investigation in cancer therapies.

Antimicrobial Activity

This compound has also been studied for its potential as an antimicrobial agent. A notable investigation revealed that DEM can enhance the efficacy of beta-lactam antibiotics against resistant strains of bacteria. Specifically, it was found that this compound reduced the minimum inhibitory concentration (MIC) of benzyl penicillin by sixteen-fold, demonstrating significant synergistic effects .

Table 2: Antimicrobial Efficacy of this compound

AntibioticMIC Reduction (fold)Mechanism
Benzyl Penicillin16Synergistic modulation
1-Methyl Malate8Synergistic modulation

This modulation of antibiotic resistance suggests that this compound could be a valuable adjunct in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study highlighted how this compound induced cell death in human colorectal carcinoma cells through apoptosis. The compound's ability to react with thiols led to oxidative stress within the cells, ultimately triggering apoptotic pathways .
  • Antimicrobial Resistance : Another research effort demonstrated that both this compound and its analogs could significantly lower MIC values against various pathogens, indicating their potential role as resistance modulators in clinical settings .
  • Biochemical Pathways : Further exploration into the biochemical pathways affected by this compound revealed its interaction with metabolic enzymes like 6-phosphogluconate dehydrogenase (6PGD), which plays a role in the pentose phosphate pathway (PPP). By inhibiting this enzyme, this compound can reduce NADPH production and subsequently block DNA synthesis in certain cancer cells .

Q & A

What methodologies are recommended for synthesizing and characterizing high-purity diethyl malate in laboratory settings?

This compound is synthesized via esterification of malic acid with ethanol under acid catalysis. Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to verify purity ≥97% . Differential scanning calorimetry (DSC) can assess thermal stability, while Fourier-transform infrared spectroscopy (FTIR) validates functional groups. Rigorous solvent removal and vacuum distillation are critical to minimize residual reactants .

How can researchers optimize extraction techniques for this compound in complex matrices like wine or biological fluids?

Solid-phase extraction (SPE) using sorbents like LiChrolut EN shows high efficiency, isolating this compound alongside esters and alcohols in wine (e.g., 18.8% in SPE extracts) . For volatile compounds, SPME with DVB/CAR/PDMS coatings is effective but less comprehensive than SPE . Method optimization should include pH adjustment, solvent selection, and validation via spike-recovery tests. Near-infrared spectroscopy (NIRS) offers rapid quantification (R² = 0.94–0.97) in wine, though cross-validation with GC-MS is advised to address matrix interference .

What advanced approaches are used to study this compound’s role in metabolic pathways?

Hyperpolarized ¹³C-labeled diethyl succinate, a structural analog, enables real-time tracking of TCA cycle metabolites like malate and fumarate in vivo via magnetic resonance spectroscopy (MRS) . Isotopic tracing with ¹³C-diethyl malate in cell cultures can elucidate its metabolic flux, while LC-MS quantifies downstream intermediates. Computational models (e.g., molecular dynamics) further predict enzyme interactions, such as its modulation of β-lactamase activity in antimicrobial studies .

How should researchers resolve contradictions in this compound’s extraction efficiency across techniques?

Contradictions arise from varying affinities of extraction methods: SPE isolates 78 volatiles in wine, while SPME prioritizes smaller molecules (e.g., 3-methyl-1-butanol) . To reconcile data, conduct comparative studies using internal standards (e.g., deuterated this compound) and validate with orthogonal methods (e.g., GC-MS vs. NIRS). Statistical tools like principal component analysis (PCA) identify outliers, while boxplots visualize variability across techniques .

What experimental design considerations are critical for evaluating this compound’s biological activity?

In vitro assays (e.g., MIC testing) require controlled pH and solvent compatibility (e.g., DMSO ≤1% v/v). For in vivo studies, dose-response curves and pharmacokinetic profiling (e.g., AUC, Cmax) are essential. Molecular dynamics simulations should use force fields like AMBER to model binding to targets (e.g., β-lactamase), validated by wet-lab mutagenesis . Include negative controls (e.g., malic acid) to distinguish ester-specific effects.

How can researchers validate analytical methods for this compound quantification?

Follow ICH guidelines for method validation:

  • Linearity : Calibrate with 5–7 concentrations (R² ≥0.995).
  • Accuracy/Precision : Spike recovery (90–110%) and ≤5% RSD in triplicates.
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
    Reference materials (e.g., NIST-certified this compound) ensure traceability. For spectroscopy, cross-validate with chromatographic methods to address matrix effects .

What are the implications of this compound’s physicochemical properties on experimental outcomes?

Its low volatility (bp 122–124°C at 12 mmHg) necessitates GC inlet optimization (e.g., splitless mode) . Hydrolysis susceptibility in aqueous buffers requires pH stabilization (e.g., citrate buffer, pH 4.5). In metabolic studies, esterase activity may convert this compound to malic acid, necessitating protease inhibitors or kinetic monitoring .

How does this compound contribute to wine aroma profiling, and what analytical challenges arise?

This compound contributes fruity notes and is a marker of fermentation efficiency. Co-elution with ethyl succinate in GC requires tandem columns (e.g., DB-Wax + DB-5) for resolution. Multivariate analysis (e.g., PCA) differentiates its contribution from other esters, but batch-to-batch variability in yeast strains may require metabolomic normalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl malate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl malate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.